1-(5-Chloro-2-methoxyphenyl)ethanol
Overview
Description
1-(5-Chloro-2-methoxyphenyl)ethanol, also known as 5-chloro-2-methoxybenzylalcohol, is a phenolic compound that has a wide range of applications in the fields of scientific research and laboratory experiments. It is a colorless liquid with a sweet, floral odor and a melting point of -19.5°C. Its molecular formula is C7H8ClO2 and its molecular weight is 165.6 g/mol.
Scientific Research Applications
Biocatalytic Production in Drug Intermediates
Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, similar in structure to 1-(5-Chloro-2-methoxyphenyl)ethanol, is crucial for producing various drug intermediates. A study by Kavi et al. (2021) demonstrated its synthesis using Lactobacillus senmaizuke as a biocatalyst. This compound is instrumental in synthesizing antihistamines like diphenhydramine hydrochloride and loratadine.
Role in Organic Chemistry Reactions
In organic chemistry, the neighboring group participation of ortho-methoxyl groups, akin to those in this compound, is significant. Ikeda et al. (1982) IkedaToshihiko et al. (1982) discussed how these groups participate in solvolytic reactions, leading to selective formation in specific yields.
Solvent Interactions and Structural Analysis
Chlorotris(2,4,6-trimethylphenyl)tin(IV) and its ethanol hemisolvate study by Geller et al. (2002) provide insights into the interactions of similar compounds with solvents like ethanol. This study helps in understanding the molecular structures and reactions of such compounds.
Kinetics and Reaction Mechanisms
The kinetics and mechanisms of reactions involving similar methoxyphenyl compounds are crucial in understanding their behavior in various chemical processes. For instance, Castro et al. (2001) E. Castro et al. (2001) studied the reactions of 3-methoxyphenyl thionocarbonates with alicyclic amines, providing valuable insights into their reaction mechanisms.
Applications in Cancer Research
The synthesis and evaluation of certain compounds against cancer cell lines, as described by Patravale et al. (2014), highlight the potential application of similar methoxyphenyl compounds in cancer research. These compounds can be synthesized through green chemistry principles, offering an environmentally friendly approach to drug development.
Fungal Degradation Studies
Methoxychlor degradation by the white rot fungus Phanerochaete chrysosporium, as researched by Grifoll & Hammel (1997), involves metabolizing to products similar to this compound. This study is vital for understanding the environmental degradation of related compounds.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSGZBQJZZVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.